N-Acetyl-L-prolinamide
Description
Historical Context of Proline and its Derivatives in Peptide and Chemical Biology Research
Proline, a unique proteinogenic amino acid with a secondary amine, has long been a subject of intense scientific scrutiny. newworldencyclopedia.org Its distinctive cyclic structure imposes significant conformational rigidity on the peptide backbone, influencing protein folding and stability. newworldencyclopedia.orgwikipedia.org This inherent structural constraint makes proline a "structural disruptor" in regular secondary structures like alpha-helices and beta-sheets, while being a common residue in turns and loops. newworldencyclopedia.orgwikipedia.org
The study of proline and its derivatives has been crucial in understanding the nuances of protein architecture and function. nih.gov Researchers have synthesized a wide array of proline analogs to probe cellular metabolism, regulate macromolecule synthesis, and develop new catalysts. newworldencyclopedia.orgresearchgate.net The unique properties of proline, including its ability to undergo cis-trans isomerization of the peptide bond, have been a central theme in peptide and chemical biology research. newworldencyclopedia.orgnih.gov This isomerization acts as a molecular switch, regulating signal transduction and other cellular functions. nih.gov
Significance of N-Acetylation in Peptidomimetic and Amino Acid Derivative Chemistry
N-acetylation, the addition of an acetyl group to the nitrogen atom of an amino acid or peptide, is a widespread and significant modification in chemistry and biology. mdpi.com In the context of peptidomimetics—molecules that mimic the structure and function of peptides—N-acetylation serves several critical purposes. It can enhance the proteolytic stability of peptides, protecting them from degradation by enzymes. nih.gov This increased stability is crucial for the development of peptide-based drugs.
Furthermore, N-acetylation can influence the binding affinity and selectivity of peptidomimetics for their biological targets. For instance, N-acetylation of certain peptidomimetics has been shown to increase their affinity for specific opioid receptors. researchgate.netumich.edu The acetyl group can also be used as a protective group during peptide synthesis and plays a regulatory role in protein modification and DNA expression. mdpi.com The synthesis of N-acetylated amino acids is a common practice in the development of pharmaceuticals and for studying their physicochemical properties. researchgate.netacs.orgsigmaaldrich.com
Role as a Model Dipeptide for Conformational and Biophysical Studies
N-Acetyl-L-prolinamide serves as an exemplary model dipeptide for investigating the conformational preferences and biophysical properties of proline-containing peptides. nih.govacs.orgaps.org Its relatively simple structure allows for detailed analysis using a variety of spectroscopic and theoretical methods. nih.govacs.org
Femtosecond two-dimensional infrared (2D IR) spectroscopy has been a particularly powerful tool for studying the conformations of this compound in solution. nih.govacs.org These studies have revealed the existence of multiple conformers and have provided insights into the dihedral angles that define its structure. nih.govacs.org Theoretical calculations, such as ab initio molecular orbital computations, have complemented these experimental findings, helping to characterize the different backbone conformations and the energetics of cis-trans isomerization. researchgate.net The crystal structure of this compound has also been determined, providing a solid-state reference for its conformational properties. capes.gov.br
| Conformational Data for this compound in CDCl₃ | |
| Major Conformer | Deviates from the gas-phase global minimum (trans-C7 form) to an extended intermediate between the C7 and polyproline-II structure. nih.govacs.org |
| Population Ratio | A 4:1 ratio of solvated trans-C7 and cis structures provides a good fit with experimental 2D IR spectra. nih.govacs.org |
| Dihedral Angles (Major Trans Conformer) | Approximately (φ, ψ) = (-80°, 100°) provides the best agreement between experimental and simulated data. nih.govacs.org |
Overview of Major Academic Research Avenues for this compound and Related Structures
The academic research surrounding this compound and its analogs is diverse and impactful. A significant area of investigation is its use as a building block in peptide synthesis, particularly for creating cyclic peptides with potential therapeutic applications. chemimpex.com
Furthermore, derivatives of this compound are being explored for their biological activities. For example, N-acetyl-proline-glycine-proline (Ac-PGP), a related tripeptide, is a potent neutrophil chemoattractant implicated in inflammatory processes and neurological disorders. arvojournals.orgnih.gov The study of such analogs helps to elucidate structure-activity relationships and guide the design of new bioactive molecules. arvojournals.org
| Research Area | Focus | Key Findings/Applications |
| Peptide Synthesis | Use as a building block for novel peptides. chemimpex.com | Development of cyclic peptides and other peptidomimetics for drug design. chemimpex.com |
| Bioactive Analogs | Investigation of derivatives like N-acetyl-proline-glycine-proline (Ac-PGP). arvojournals.orgnih.gov | Identification of potent chemoattractants involved in inflammation and potential therapeutic targets. nih.gov |
| Conformational Analysis | Studying the effects of modifications on peptide structure. nih.govacs.orgnih.gov | Elucidation of stereoelectronic and steric effects on cis-trans isomerism and peptide backbone conformation. nih.govacs.org |
| Enzyme Inhibition | Design of inhibitors for enzymes like angiotensin-converting enzyme (ACE). sigmaaldrich.comaip.org | Synthesis of L-proline amide derivatives with potential as ACE inhibitors. aip.org |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-acetylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936889 | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16395-58-7 | |
| Record name | N-Acetylprolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016395587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylpyrrolidine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Actetyl-L-proline amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivative Chemistry of N Acetyl L Prolinamide
Established Synthetic Pathways for N-Acetyl-L-Prolinamide
The synthesis of this compound is a sequential process that begins with the protection of the proline nitrogen through acetylation, followed by the conversion of the carboxyl group into a primary amide.
Acetylation Protocols for L-Proline
The initial step in synthesizing this compound is the formation of N-Acetyl-L-proline. This is achieved by acetylating the secondary amine of L-proline. A common and established method involves the use of acetic anhydride (B1165640) as the acetylating agent. researchgate.net This reaction can be performed in an aqueous solution or in the presence of a base like pyridine. researchgate.net For instance, N-acetyl derivatives of L-proline and 4-hydroxy-L-proline have been successfully synthesized using acetic anhydride in aqueous solutions. researchgate.net
Another approach involves reacting L-proline with acetyl chloride to introduce the acetyl group. ontosight.ai The choice of solvent and reaction conditions can be optimized to improve yield and purity. For laboratory-scale synthesis, a two-step derivatization process has been described where L-proline is first methylated and then acetylated using acetic anhydride in methylene (B1212753) chloride, heated to 60°C. sigmaaldrich.com While effective for analytical purposes, for preparative scale, direct acetylation is more common.
Table 1: Common Acetylation Reagents for L-Proline
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Acetic Anhydride | Aqueous solution or with a base (e.g., pyridine) at controlled temperatures. | researchgate.net |
| Acetyl Chloride | Often used in the presence of a base to neutralize HCl byproduct. | ontosight.ai |
| Acetic Anhydride / Methylene Chloride | Used post-methylation for derivatization for GC analysis. | sigmaaldrich.com |
Amidation Reactions for Carboxamide Formation
Once N-Acetyl-L-proline is obtained, the subsequent step is the formation of the carboxamide group. This amidation reaction converts the carboxylic acid of N-Acetyl-L-proline into a primary amide, yielding this compound. This transformation typically requires the activation of the carboxylic acid, which can then react with an ammonia (B1221849) source.
A variety of coupling reagents, widely used in peptide synthesis, are effective for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with ammonia or an ammonia equivalent. globalresearchonline.netorganic-chemistry.org The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). globalresearchonline.net Other modern and highly efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which are known for high coupling efficiency and reduced side reactions. acs.org
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. globalresearchonline.net The resulting N-acetyl-L-prolyl chloride can then be reacted with ammonia to form the desired amide. However, this method can be prone to racemization if not carefully controlled. globalresearchonline.net A patent describes the synthesis of L-prolinamide from this compound via hydrolysis with HCl, indicating the stability of the amide product. chemicalbook.com
Biocatalytic methods have also emerged as a green alternative. For example, enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent has been demonstrated, offering a racemization-free and scalable process. rsc.org
Synthesis of this compound Derivatives and Analogs
The this compound scaffold provides multiple points for chemical modification, including the pyrrolidine (B122466) ring and the terminal acetyl and amide groups. These modifications allow for the synthesis of a wide range of analogs and derivatives.
Modifications of the Pyrrolidine Ring System
The pyrrolidine ring of proline is a common target for modification to introduce new functionalities or alter the conformational properties of the molecule. A versatile starting material for such modifications is 4-hydroxy-L-proline. The hydroxyl group at the C4 position serves as a handle for a variety of chemical transformations.
For example, N-acetyl-4-hydroxy-L-proline can be synthesized by treating 4-hydroxy-L-proline with acetic anhydride and pyridine. prepchem.com The hydroxyl group can then be subjected to acylation, Mitsunobu reactions, oxidation, and reduction to introduce a wide range of substituents with either R or S stereochemistry at the 4-position. nih.gov A "proline editing" approach on solid-phase peptide synthesis allows for the stereospecific conversion of 4R-Hydroxyproline (Hyp) into numerous 4-substituted proline derivatives after the initial peptide chain has been assembled. nih.gov This method has been used to install functionalities like fluoro, nitrobenzoate, and handles for spectroscopic analysis or bioorthogonal conjugation. nih.gov
Table 2: Examples of Pyrrolidine Ring Modifications Starting from 4-Hydroxyproline
| Reaction Type | Reagents/Conditions | Resulting Functionality | Reference |
|---|---|---|---|
| Acylation | DIC/DMAP, various carboxylic acids | Esters (benzoates, acetates) | nih.gov |
| Mitsunobu Reaction | DEAD, PPh₃, nucleophile (e.g., HN₃) | Inversion of stereochemistry, azide (B81097) introduction | nih.gov |
| Oxidation | Dess-Martin periodinane | Ketone (4-oxo-proline) | nih.gov |
| Substitution | Halogenating agents | Halides (e.g., fluoro, bromo) | nih.gov |
Terminal Group Modifications and Conjugation Strategies
The N-acetyl group and the C-terminal primary amide of this compound can also be modified. While the N-acetyl group is generally stable, it is conceptually possible to use other acyl groups by starting the synthesis with different acyl chlorides or anhydrides instead of acetic anhydride. For instance, studies have synthesized L-proline amide derivatives by reacting L-proline with various carboxylic acid chlorides. aip.org
The C-terminal amide can be replaced with other functional groups. For example, instead of a primary amide, substituted amides can be synthesized by using primary or secondary amines instead of ammonia during the amidation of N-Acetyl-L-proline. This is a standard approach in peptide chemistry, utilizing coupling reagents like HATU or polymer-supported reagents such as PS-IIDQ to link carboxylic acids with a diverse range of amines, including anilines and secondary amines. researchgate.net
Conjugation strategies often involve introducing a reactive handle into the molecule, typically on the pyrrolidine ring as described previously. nih.gov Functional groups such as azides, alkynes, ketones, or thiols can be installed, which then allow for covalent attachment to other molecules via bioorthogonal chemistry, such as azide-alkyne cycloadditions ("click chemistry") or oxime ligation. nih.gov
Synthesis of this compound Containing Peptidomimetics
This compound can be incorporated into larger molecules that mimic the structure and function of peptides. The constrained conformation of the proline ring makes it a valuable component for designing peptidomimetics with defined secondary structures.
The synthesis of such peptidomimetics often involves solid-phase peptide synthesis (SPPS). In this method, an amino acid is anchored to a solid resin, and subsequent amino acids are added sequentially. N-Acetyl-L-proline can be coupled as the N-terminal residue of a peptide chain. More complex derivatives, such as those with modified pyrrolidine rings, can also be incorporated. The "proline editing" technique is particularly powerful here, as it allows for the modification of a proline residue after it has been incorporated into a peptide chain on a solid support. nih.gov This strategy has been used to create peptidomimetics containing mimics of proteinogenic amino acids like lysine, arginine, and aspartic acid by acylating the 4-hydroxyl group of a proline residue with appropriate precursors. nih.gov
Furthermore, N-acyl amides, including N-acetyl amides, have been used as electrophilic partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling, through the activation and cleavage of the N-C (amide) bond. mdpi.com This allows for the fusion of the N-acetyl-amino acid structure to aryl or vinyl groups, creating novel peptidomimetic scaffolds.
Enzymatic and Biocatalytic Approaches in N-Acetyl-L-Amino Acid Amide Synthesis
The enzymatic synthesis of N-acetyl-L-amino acid amides, including this compound, represents a significant advancement over traditional chemical methods, offering high selectivity and milder reaction conditions. rsc.orgscispace.com Biocatalysis primarily employs enzymes like hydrolases (lipases, proteases, acylases) and transferases to form the crucial amide bond. d-nb.inforsc.org
Hydrolases, such as lipases and acylases, are often used in "reverse hydrolysis" or aminolysis reactions to synthesize amides. d-nb.inforsc.org However, the substrate scope can be a limiting factor. d-nb.infonih.gov Specifically for proline derivatives, the cyclic structure of the amino acid presents a steric challenge for many enzymes. For instance, studies using Acylase I from pig kidney to catalyze the synthesis of N-lauroyl-L-amino acids were effective for many amino acids but failed to produce N-lauroyl-L-proline. researchgate.net This highlights the difficulty in applying general enzymatic methods to proline-containing substrates. Some prolidases, which naturally hydrolyze Xaa-Pro dipeptides, have been shown to also act on N-acyl-prolines like N-acetyl-L-proline, suggesting their potential utility in synthesis, though this is the reverse of the desired reaction. nih.govuni-duesseldorf.de
A more versatile and increasingly explored strategy involves N-acyltransferases (NATs). pnas.org These enzymes catalyze the transfer of an acyl group from an activated donor, like acetyl-coenzyme A (acetyl-CoA), to an amine. The Gcn5-related N-acetyltransferase (GNAT) superfamily is a major source of such enzymes. pnas.org While many NATs prefer primary amines, some exhibit unique specificity for cyclic secondary amines. pnas.org A notable example is the Mpr1 N-acetyltransferase from Saccharomyces cerevisiae, which acetylates proline analogues like L-azetidine-2-carboxylate and cis-4-hydroxy-L-proline. pnas.orgnih.gov This enzyme and its homologues represent a promising avenue for the specific N-acetylation of L-prolinamide. Research has demonstrated the production of N-acetyl cis-4-hydroxy-L-proline by co-expressing an L-proline hydroxylase and the Mpr1 acetyltransferase in E. coli, showcasing a whole-cell biocatalytic approach. nih.gov However, some N-alpha-acetyltransferases are specifically unable to acetylate peptides with proline in the second position, indicating that enzyme selection is critical. uniprot.orguniprot.org
Multi-enzyme cascade systems offer another powerful biocatalytic route. These systems can overcome equilibrium limitations and avoid the need for pre-activated substrates. A common approach couples an ATP-dependent CoA ligase with an N-acyltransferase. academie-sciences.fr The ligase first activates a carboxylic acid (like acetic acid) to its CoA-thioester, which then serves as the acyl donor for the transferase-catalyzed reaction with the amine (L-prolinamide). This method has been successfully applied to a variety of amides and can be performed in vitro or using whole-cell systems that regenerate the necessary cofactors like ATP. academie-sciences.fr
| Enzymatic Approach | Enzyme Class | Principle | Advantages | Challenges for Proline Substrates | Reference |
|---|---|---|---|---|---|
| Reverse Hydrolysis / Aminolysis | Hydrolases (e.g., Acylase, Lipase) | Uses a hydrolase to catalyze the condensation of a carboxylic acid and an amine, reversing its natural hydrolytic function. | Single enzyme, no cofactors required for in vitro use. | Often ineffective due to the steric hindrance of proline's cyclic structure; yields can be low. | d-nb.inforesearchgate.net |
| Direct Acyl Transfer | N-Acyltransferases (NATs) | Transfers an acyl group from an activated donor (e.g., acetyl-CoA) to the amine group of prolinamide. | High specificity possible; can be highly efficient. | Requires a specific NAT that accepts proline derivatives; requires a stoichiometric amount of activated acyl donor (e.g., acetyl-CoA). | pnas.orgnih.gov |
| Multi-Enzyme Cascade | Ligases and N-Acyltransferases | An enzyme (e.g., CoA ligase) activates the carboxylic acid using ATP, and a second enzyme (NAT) transfers the activated acyl group to the amine. | Thermodynamically favorable; starts from free carboxylic acid; can be run in whole-cell systems with cofactor regeneration. | Requires identification and coordination of two compatible enzymes. | academie-sciences.fr |
Advancements in Green Chemistry for this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is an area where such principles can be effectively applied, moving away from traditional methods that often involve toxic reagents and generate significant waste. rsc.orgscispace.com
A primary advancement in the green synthesis of this compound is the adoption of biocatalysis, as detailed in the previous section. rsc.orgd-nb.info Enzymatic methods operate under mild conditions (neutral pH, ambient temperature) and typically use water as a solvent, thereby avoiding the harsh reagents (e.g., acyl chlorides, phosgene (B1210022) derivatives) and volatile organic solvents common in conventional amide synthesis. d-nb.inforesearchgate.net This shift not only enhances safety and reduces environmental impact but also improves atom economy, as the only theoretical byproduct in direct enzymatic condensation is water. nih.gov
Beyond biocatalysis, other green chemistry techniques are relevant. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. acs.orgmdpi.com Notably, L-proline itself is a widely used, non-toxic, and biodegradable organocatalyst for various transformations, such as aldol (B89426) and Mannich reactions. mdpi.comtandfonline.com While not directly used to synthesize its own N-acetylated amide, the extensive use of proline highlights the potential for developing related prolinamide-based organocatalysts for other green reactions. acs.org
Solvent-free reaction conditions, or mechanochemistry, represent another significant green advancement. Techniques like mechanical grinding can accelerate reactions, reduce reaction times, and eliminate the need for solvents altogether. mdpi.com For example, the synthesis of various hydrazide derivatives has been achieved with high yields and short reaction times using a grinding technique with L-proline as a catalyst. mdpi.com This approach offers a cleaner reaction profile and simplifies product work-up. tandfonline.com
The choice of solvent is a key consideration in green chemistry. While water is an ideal green solvent, some biocatalytic reactions may require co-solvents to improve substrate solubility. In this context, glycerol-water systems have been successfully used for the enzymatic synthesis of N-acyl amino acids. researchgate.net Glycerol is a non-toxic, biodegradable, and readily available co-solvent. Furthermore, the development of novel reaction media, such as deep eutectic solvents (DESs) and ionic liquids (ILs), offers further opportunities to create more sustainable reaction environments. mdpi.com
| Parameter | Traditional Chemical Synthesis (e.g., Schotten-Baumann) | Green Chemistry Approaches (e.g., Biocatalysis, Organocatalysis) |
|---|---|---|
| Reagents | Often uses hazardous and corrosive reagents like acyl chlorides, phosgene, or stoichiometric coupling agents (e.g., carbodiimides). scispace.comd-nb.inforesearchgate.net | Uses non-toxic, biodegradable enzymes or small organic molecules as catalysts. rsc.orgmdpi.com |
| Solvents | Typically relies on volatile organic solvents (e.g., chloroform (B151607), DCM). researchgate.net | Primarily uses water, or other green solvents like glycerol; solvent-free (grinding) methods are also possible. researchgate.netmdpi.com |
| Reaction Conditions | May require harsh conditions (e.g., extreme pH, high temperatures). nih.gov | Mild conditions (e.g., neutral pH, ambient temperature and pressure). nih.govmdpi.com |
| Byproducts/Waste | Generates significant amounts of waste, often including toxic salts. scispace.comnih.gov | Minimal waste; the ideal byproduct is often just water, leading to high atom economy. nih.gov |
| Selectivity | Risk of side reactions and racemization, often requiring protecting groups. | High chemo-, regio-, and stereoselectivity, typically eliminating the need for protecting groups. rsc.org |
Conformational Analysis and Molecular Modeling of N Acetyl L Prolinamide
Spectroscopic Investigations of N-Acetyl-L-Prolinamide Conformations
Spectroscopic methods have been instrumental in providing experimental evidence for the conformational preferences of this compound. Techniques such as two-dimensional infrared (2D IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) have offered unique insights into the molecule's structure in different environments.
Two-Dimensional Infrared (2D IR) Spectroscopy for Conformational Elucidation
Femtosecond 2D IR spectroscopy has proven to be a powerful tool for unraveling the multiple conformations of this compound in solution. nih.govresearchgate.net Studies conducted in deuterated chloroform (B151607) (CDCl3) have successfully identified and characterized different conformers that are difficult to distinguish using conventional linear IR spectroscopy. nih.govacs.org By analyzing the amide-I and -II spectral regions using various pulse sequences, such as rephasing (R), nonrephasing (NR), and reverse photon echo (RPE), researchers have been able to resolve new spectral features associated with these multiple conformers. nih.govacs.org
The high resolution of the RPE and NR sequences, in particular, stems from the destructive interference between the signals of nearby vibrators, which helps to reveal subtle structural differences. acs.org Furthermore, the use of specific polarization conditions, such as (45, -45, 90, 0), generates distinct cross-peak patterns in the 2D spectra that are crucial for determining the molecular structure. nih.govacs.org These patterns are sensitive to the angles between the transition dipoles of the amide-I and -II modes, the coupling constants between them, and their off-diagonal anharmonicities. nih.govacs.org
Quantitative simulations of the 2D IR spectra, based on parameters obtained from DFT calculations, have been essential for interpreting the experimental data. nih.govacs.org These simulations suggest that in CDCl3, this compound exists as a mixture of conformers, with a significant population of both trans and cis isomers. nih.govacs.org A population ratio of approximately 4:1 for the solvated trans-C7 and cis structures has been shown to reproduce the experimental 2D spectral features well. nih.govacs.org However, further refinement indicates that the major trans conformer deviates from the gas-phase global minimum (the trans-C7 form) and adopts an extended structure intermediate between the C7 and polyproline-II (PPII) conformations, with dihedral angles around (φ, ψ) = (-80°, 100°). nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the cis/trans isomerism of the amide bond in proline-containing peptides, including this compound. ¹⁷O NMR spectroscopy has been particularly effective in observing the distinct signals for the cis and trans isomers of the carboxy and amide groups of N-acetyl-L-proline. rsc.orgrsc.org In aqueous solutions, the trans isomer is generally the major form.
¹H NMR studies have been used to determine the equilibrium constant for the cis-trans isomerism in various solvent systems, demonstrating the influence of solvent polarity and pH on the conformational equilibrium. acs.org For N-acetyl-L-proline, four distinct conformational isomers have been identified in proline-containing peptides: trans-trans (41%), trans-cis (26%), cis-trans (20%), and cis-cis (13%). The populations of these isomers are relatively consistent across different solvents.
Temperature coefficient measurements and Nuclear Overhauser Effect (NOE) studies provide further evidence that the conformers of N-acetyl-L-proline primarily exist in extended conformations with minimal intramolecular hydrogen bonding.
Circular Dichroism (CD) Studies of this compound
Circular Dichroism (CD) spectroscopy provides valuable information about the secondary structure and conformational changes of peptides in solution. For N-acyl-L-prolines, including the acetylated form, CD studies have revealed that the two rotational isomers about the amide bond, S-trans and S-cis, exhibit distinct CD peaks with opposite signs for the n→π* transition of the amide group. oup.comoup.com
Specifically, the S-trans conformer is associated with a positive CD maximum around 230 nm, while the S-cis conformer shows a weak negative absorption maximum between 235 and 250 nm. oup.com This allows for the qualitative and quantitative analysis of the cis/trans isomer population. In most cases, the S-trans conformer is more populated at room temperature. oup.comoup.com
Vibrational circular dichroism (VCD) studies, in conjunction with IR spectroscopy, have been used to determine the aqueous solution structure of this compound. nih.gov By comparing experimental spectra with those simulated using computational methods, it has been suggested that in water, this compound adopts a polyproline II (PPII)-like conformation. nih.gov
Computational and Theoretical Studies of this compound Conformations
Computational and theoretical methods are indispensable for exploring the conformational space of this compound and for interpreting experimental data. Ab initio calculations and molecular dynamics simulations provide a detailed understanding of the energetics and dynamics of its various conformers.
Ab Initio and Quantum Chemical Calculations
Ab initio and quantum chemical calculations, such as those using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been extensively employed to investigate the conformational preferences of this compound and related model peptides. nih.govacs.orgresearchgate.net These calculations are crucial for determining the optimized geometries, relative energies, and vibrational frequencies of different conformers. nih.govacs.org
For the related molecule N-acetyl-N'-methylprolineamide (Ac-Pro-NHMe), ab initio calculations have shown that the intramolecularly hydrogen-bonded C7 conformer is the most stable in the gas phase and in nonpolar solvents. acs.org However, for N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2), which lacks the amide hydrogen necessary for the C7 hydrogen bond, the dominant conformation is the polyproline II (PPII) structure. nih.gov
DFT calculations are also used to derive essential parameters for simulating 2D IR spectra, such as the angles between transition dipoles, coupling constants, and off-diagonal anharmonicities of the amide-I and -II modes. nih.govacs.org These calculations have been performed for both solvated trans-C7 and cis structures, as well as for gas-phase trans conformers across a range of Ramachandran (φ, ψ) space. nih.govacs.org
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamics of this compound in different solvent environments. nih.gov These simulations can reveal the populations of various conformers and the transitions between them over time.
MD simulations have shown that the pyrrolidine (B122466) ring of N-acetyl-L-proline derivatives can adopt both Cγ-endo and Cγ-exo puckered conformations, with the populations of each being influenced by solvent interactions. In conjunction with experimental data, MD simulations have been used to refine force field parameters to better reproduce structural and dynamic properties. wiley.com
Simulations of this compound in water have been instrumental in interpreting experimental IR and VCD spectra. nih.gov By comparing simulated spectra from different force fields with experimental results, it was concluded that the ff03 force field in AMBER 8 provides a more realistic and reliable prediction of the molecule's structure in water, supporting the adoption of a polyproline II-like conformation. nih.gov Furthermore, MD simulations have highlighted that in aqueous solution, externally hydrogen-bonded forms are preferred over internally hydrogen-bonded conformations. acs.org
Density Functional Theory (DFT) Analysis of Intramolecular Interactions
Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate intramolecular interactions that govern the conformational landscape of this compound and its analogs. These theoretical studies, often combined with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, provide a detailed picture of the forces at play.
For the related compound N-acetyl-L-proline methyl ester (AcProOMe), DFT calculations have shown that hyperconjugative interactions and steric effects are the primary factors ruling its conformational equilibrium. nih.gov This suggests that similar forces are significant in determining the preferred shapes of this compound. DFT methods are also employed to simulate vibrational spectra (like 2D IR), which can then be compared to experimental data to refine the understanding of the compound's structure in different environments. acs.org For instance, DFT calculations can determine parameters such as the angles between transition dipoles and coupling constants for various conformers. acs.org
Furthermore, DFT has been used to study the rotational barriers of the prolyl peptide bond. For N-acetyl-L-prolin-N-methylamide, DFT calculations have estimated these barriers to be in the range of 17 to 21 kcal/mol. conicet.gov.ar The topological analysis of electronic density distribution, another DFT-based method, is used to analyze intramolecular hydrogen bonding, providing deeper insight into how these interactions stabilize different spatial orientations of the molecule. conicet.gov.ar
Analysis of Cis-Trans Isomerism of the N-Acetyl-Proline Amide Bond
The energy barrier for this cis-trans interconversion is substantial, estimated to be around 20 kcal/mol, which makes the process slow on the NMR timescale, allowing for the distinct observation of both isomers. researchgate.net The relative populations of the cis and trans isomers are sensitive to a variety of factors, including the surrounding environment and specific intramolecular interactions.
The equilibrium between the cis and trans conformers of this compound and related molecules is markedly influenced by the solvent environment and temperature.
Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant isomer. In aqueous solutions of N-acetyl-L-proline, the trans isomer is generally favored. However, the cis population increases with the increasing polarity of the solvent. researchgate.net This is attributed to the differential solvation of the two isomers. For the model dipeptide [13C]-Ac-L-Pro-D-Ala-NHMe in water, the trans form is enthalpically favored, while the cis form is entropically disfavored. nih.gov In a study of N-acetyl-N′-methylprolineamide (Ac-Pro-NHMe), DFT calculations revealed that in polar solvents like acetonitrile (B52724) and DMSO, a mixture of polyproline II and α-helix-like conformers exists, while in water, an up-puckered polyproline II-like geometry is the most stable. rsc.org This highlights the sensitivity of the conformational equilibrium to solvent effects. rsc.org
Temperature Effects: Temperature also impacts the cis-trans equilibrium. Variable temperature 1H-NMR studies have shown that the exchange rate between cis and trans isomers is temperature-dependent. For a proline-containing dipeptide, the trans form was found to be enthalpically favored (ΔH° = -5.14 kJ mol⁻¹) and entropically disfavored (ΔS° = -5.47 J.K⁻¹.mol⁻¹) relative to the cis form. nih.gov This indicates that an increase in temperature would shift the equilibrium towards the cis isomer.
The following table summarizes the influence of different solvents on the cis/trans ratio of N-Acetyl-L-proline, a closely related compound:
| Solvent | pH | Temperature (°C) | % Cis Isomer (Experimental) | % Trans Isomer (Experimental) | Ktrans (Experimental) |
| D₂O | Acidic (pH ~2) | 25 | 23.16% | 76.84% | ~3.3 |
| D₂O | Basic (pH >9) | 25 | 56.18% | 43.82% | ~0.78 |
| d₆-Acetone | Neutral | 25 | - | - | ~3.8 (at 40°C) |
| 45/55 d₆-Benzene/CDCl₃ | Neutral | 25 | 10.86% | 89.14% | ~8.2 |
| Data compiled from studies on N-Acetyl-L-Proline. odinity.com |
Non-covalent interactions play a pivotal role in stabilizing specific conformations of this compound. Among these, the n→π* interaction is of particular significance. This interaction involves the donation of electron density from a lone pair (n) of an oxygen atom (the donor, typically from a preceding carbonyl group) to the antibonding orbital (π*) of a nearby carbonyl group (the acceptor). raineslab.com
In the context of proline-containing peptides, the n→π* interaction is possible only in the trans conformation of the peptide bond. nih.gov This interaction provides additional stability to the trans isomer, thereby influencing the cis-trans equilibrium. raineslab.com The strength of this interaction can be modulated by various factors. For instance, amplifying the n→π* interaction, such as by replacing the donor oxygen with sulfur, increases the population of the trans conformation. raineslab.com Conversely, attenuating this interaction is expected to reduce the population of the trans isomer. raineslab.com
Natural Bond Orbital (NBO) analysis is a computational method used to quantify the strength of these interactions. nih.govraineslab.com For N-acetyl-L-proline methyl ester, NBO analysis has shown that hyperconjugative interactions, along with steric effects, govern its conformational equilibrium. nih.gov These n→π* interactions are crucial for the stability of secondary structures like the polyproline II (PPII) helix, which is composed of all-trans peptide bonds and lacks the conventional hydrogen bonds found in other helical structures. raineslab.comacs.org
Impact of Conformational Preferences on Biological Activity and Recognition
The specific three-dimensional shape adopted by a molecule is often critical for its biological function, including its ability to interact with and be recognized by biological targets such as enzymes and receptors. The conformational preferences of this compound, particularly the cis-trans isomerism of the N-acetyl-proline bond, are therefore expected to have a significant impact on its biological activity.
The distinct geometries of the cis and trans isomers can lead to different binding affinities for a target protein. For example, in the context of larger peptides, the cis/trans isomerization of a proline residue can act as a molecular switch, regulating protein activity, folding, and signaling. The cis and trans isomers present different surfaces for molecular recognition. Turns in protein structures, which are often involved in biological recognition processes, can be influenced by the cis/trans state of a proline residue. mdpi.com
The polyproline II (PPII) helix, a conformation stabilized by n→π* interactions in all-trans proline-rich sequences, is recognized by a wide range of proteins, particularly those containing SH3 domains. acs.orgchemrxiv.org The rigid, extended structure of the PPII helix is key to its role in protein-protein interactions. Therefore, factors that stabilize the trans conformation in this compound, such as the n→π* interaction and solvent effects, could promote a PPII-like structure, potentially enhancing its interaction with specific biological partners.
Conversely, the cis conformation can induce sharp turns in a peptide chain, leading to a more compact structure. This can also be a specific recognition motif for certain proteins. The ability of this compound to adopt different, relatively stable conformations makes it a valuable model for studying the structural basis of molecular recognition in more complex biological systems.
Molecular Mechanisms of Action of N Acetyl L Prolinamide and Analogs
Enzyme and Receptor Interaction Mechanisms
N-Acetyl-L-prolinamide and related compounds exert their effects through precise interactions with the active sites of enzymes and the binding pockets of receptors. These interactions can lead to the inhibition of enzymatic activity or the modulation of receptor function, thereby influencing various physiological processes.
This compound and its derivatives have been investigated for their potential to inhibit angiotensin-converting enzyme (ACE), a key regulator of blood pressure. cvpharmacology.com ACE is a zinc-containing metalloprotein that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.orgconsensus.app The inhibitory mechanism of proline-containing compounds often involves interaction with the enzyme's active site. oarjst.com
Molecular docking studies have been employed to understand the binding interactions between L-proline amide derivatives and ACE. aip.orgresearchgate.net These studies suggest that the inhibitory activity is related to the formation of hydrogen bonds with amino acid residues within the ACE active site. aip.orgresearchgate.net For instance, certain L-proline amide derivatives have demonstrated significant ACE inhibitory potential, with docking scores indicating strong binding affinity. aip.orgresearchgate.net The interaction often involves the zinc ion at the active site, a critical component for the enzyme's catalytic function. wikipedia.org
N-acetyl-L-proline, an analog of the C-terminal dipeptide portion of preferred ACE substrates, has been used to probe the enzyme's active site. sigmaaldrich.com Studies have shown a synergistic binding effect where N-acetyl-L-proline and a zinc ligand, acetohydroxamate, mutually enhance each other's binding to the enzyme by approximately 150-fold. nih.gov This suggests an induced-fit mechanism where the binding of these ligands optimally positions the catalytic zinc atom. nih.gov
It is important to note that ACE has two catalytic domains, the N-domain and the C-domain. wikipedia.org Some inhibitors exhibit selectivity for one domain over the other. The structure of the inhibitor, including the N-acetyl group and the nature of the amino acid residues, can influence this domain selectivity. wikipedia.org
Table 1: Molecular Docking Scores of L-Proline Amide Derivatives as ACE Inhibitors
| Derivative | Docking Score (Kcal/mole) | Reference |
|---|---|---|
| B2 | -7.384 | aip.orgresearchgate.net |
| D8 | -7.134 | nveo.org |
This table showcases the binding affinity of specific L-proline amide derivatives to the angiotensin-converting enzyme (ACE) as determined by molecular docking studies.
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase, is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues within oligopeptides. plos.orgepfl.ch This enzyme is implicated in various physiological and pathological processes, including inflammation. frontiersin.orgnih.gov
PREP is involved in the generation of the neutrophil chemoattractant proline-glycine-proline (PGP) from collagen, a process that also involves matrix metalloproteinases (MMPs). plos.orgnih.gov The acetylated form, N-acetyl-proline-glycine-proline (N-ac-PGP), exhibits enhanced chemotactic properties. plos.org PREP has also been implicated in the generation of the anti-inflammatory and antifibrotic peptide N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP) from thymosin β4. frontiersin.orgnih.gov
Given its role in cleaving proline-containing peptides, PREP can be modulated by various compounds. While direct inhibition of PREP by this compound is not extensively detailed in the provided context, the broader family of prolyl peptidases and their substrates are a subject of ongoing research. nih.gov For example, the neuropeptide CGRP has been shown to inhibit PREP-mediated degradation of substance P. nih.gov
The enzymatic activity of PREP and its modulation are critical in inflammatory conditions where the balance between pro-inflammatory peptides like PGP and anti-inflammatory peptides like AcSDKP is crucial. nih.gov
N-acetylated proline-containing peptides, such as N-acetyl-proline-glycine-proline (N-ac-PGP), have been identified as ligands for the C-X-C chemokine receptors 1 and 2 (CXCR1/2). nih.govsci-hub.seresearchgate.net These receptors are G-protein coupled receptors primarily expressed on neutrophils and are key mediators of neutrophil recruitment and activation during inflammation. nih.govfrontiersin.org
N-ac-PGP is a matrikine, a peptide derived from the degradation of extracellular matrix components like collagen, that acts as a potent neutrophil chemoattractant. nih.gov Its activity is mediated through its interaction with CXCR1/2. nih.govsci-hub.se The binding of N-ac-PGP to these receptors initiates downstream signaling cascades that lead to neutrophil chemotaxis. nih.gov
The interaction is thought to be competitive, with N-ac-PGP sharing structural homology with the ELR+ motif found in other CXC chemokines that bind to these receptors. nih.gov Blocking CXCR1/2 has been shown to inhibit the chemotactic response to N-ac-PGP. nih.gov Interestingly, some studies suggest that N-ac-PGP may also act indirectly by inducing the release of other chemokines, such as CXCL8, which then act on CXCR1/2 to amplify the inflammatory response. nih.gov However, other evidence points to a direct, G-protein-dependent chemotactic effect that is independent of CXCL8 release. nih.gov
Table 2: Ligand Activity at CXCR1/2
| Compound | Receptor Target | Effect | Reference |
|---|---|---|---|
| N-acetyl-proline-glycine-proline (N-ac-PGP) | CXCR1/2 | Neutrophil Chemoattractant | nih.govsci-hub.se |
| CXCL8 | CXCR1/2 | Neutrophil Chemoattractant | nih.gov |
This table summarizes the ligand activity of N-ac-PGP and the endogenous chemokine CXCL8 at the CXCR1/2 receptors.
The interaction of this compound and its analogs with enzyme active sites is a fundamental aspect of their mechanism of action. The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. wikipedia.org These interactions are typically non-covalent and involve hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic forces. wikipedia.org
For proline-containing compounds, the unique cyclic structure of the proline residue plays a significant role in determining how they fit into the active sites of various enzymes. frontiersin.org In the case of ACE, the interaction with the zinc ion in the active site is a key feature of many inhibitors. wikipedia.org
N-acetyl-L-proline itself is utilized as a tool to probe the active sites of enzymes like aminoacylases. sigmaaldrich.com Studies on novel aminoacylases have shown that N-acetyl-L-proline can be a preferred substrate, indicating a high affinity for the enzyme's active site. nih.gov The binding of such compounds can provide valuable information about the substrate specificity and catalytic mechanism of these enzymes. nih.gov
The conformational flexibility of this compound, including the cis/trans isomerism of the amide bond, can also influence its interaction with protein structures. The specific conformation adopted by the molecule can affect its binding affinity and biological activity.
Intracellular Signaling Pathway Modulation
Beyond direct enzyme and receptor interactions, this compound and its analogs can influence cellular behavior by modulating intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes like proliferation, differentiation, and apoptosis.
The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in a wide range of cellular functions. nih.govresearchgate.net Dysregulation of the MEK-ERK pathway is implicated in various diseases, including inflammatory conditions.
N-acetyl-seryl-aspartyl-lysyl-proline (AcSDKP), a tetrapeptide that can be generated through the action of prolyl endopeptidase, has been shown to inhibit the MEK-ERK signaling pathway. frontiersin.orgmdpi.com This inhibition is associated with the anti-inflammatory and anti-proliferative effects of AcSDKP. For example, AcSDKP has been demonstrated to suppress inflammatory responses in intestinal epithelial cells by inhibiting the activation of the MEK/ERK pathway. mdpi.com
The mechanism by which AcSDKP modulates this pathway may involve the inhibition of serum-stimulated ERK signaling. frontiersin.org By downregulating the MEK-ERK pathway, AcSDKP can reduce the expression of pro-inflammatory mediators and inhibit cell proliferation, contributing to its therapeutic potential in inflammatory diseases. mdpi.comnih.gov
Influence on NF-kB Activation
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis. nih.govnih.gov The activation of NF-κB is tightly controlled, typically held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Various stimuli, such as proinflammatory cytokines and oxidative stress, can trigger a signaling cascade leading to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate target genes. nih.govuliege.be
While direct studies detailing the specific influence of this compound on NF-κB activation are not extensively documented, insights can be drawn from related compounds. For instance, N-acetyl-cysteine (NAC), a structurally similar compound featuring an acetyl group, is known to suppress TNF-induced NF-κB activation by inhibiting IκB kinases. selleckchem.com This action reduces the degradation of the inhibitory IκB proteins, thus keeping NF-κB sequestered in the cytoplasm. Some proline derivatives, such as Stachydrine (proline betaine), have also been shown to inhibit the NF-κB signal pathway. selleckchem.com Given that proline metabolism can be linked to inflammatory signaling, it is plausible that this compound could modulate NF-κB activity, potentially by influencing cellular redox status or through direct interaction with pathway components, though specific research is required to confirm this.
Impact on Gene Expression Regulation
The regulation of gene expression is a fundamental process that can be influenced by small molecules. Studies on N-acetyl-cysteine (NAC) have shown it can induce significant changes in gene expression over time. In both normal and cancer cell lines, NAC treatment led to an increasing number of differentially expressed transcripts, with responses related to the inhibition of proliferation and the stimulation of differentiation. nih.govresearchgate.net
However, the effects of proline analogs appear to be highly specific. In a study examining the differentiation of embryonic stem cells, L-proline was found to induce changes in colony morphology and the expression of key developmental genes. In contrast, several proline analogs, including L-prolinamide and N-acetyl-L-proline, were tested and found to be inactive in altering gene expression or cell fate in this specific model. physiology.org
Table 1: Effect of L-proline Analogs on Embryonic Stem Cell Gene Expression
| Compound | Concentration Range Tested (µM) | Outcome on Morphology & Gene Expression |
|---|---|---|
| L-Proline | 20–1,000 | Active (induced changes) |
| L-Prolinamide | 1–1,000 | Inactive |
| N-acetyl-L-proline | 64–636 | Inactive |
| D-Proline | 30–3,475 | Inactive |
| 3,4-Dehydro-L-proline | 1–500 | Inactive |
Data sourced from a study on the regulation of pluripotent cells. physiology.org
This indicates that while the proline scaffold is central, modifications like N-acetylation and C-terminal amidation, as seen in this compound, can fundamentally alter the molecule's ability to regulate specific sets of genes, such as those involved in pluripotency. physiology.org
Mechanisms of Oxidative Stress Regulation
Upregulation of Endogenous Antioxidant Proteins (e.g., NRF2, HO-1)
A primary mechanism for cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. moffitt.org Under basal conditions, NRF2 is targeted for degradation by Keap1. Upon exposure to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, inducing their expression. mdpi.com
Key NRF2 target genes include Heme Oxygenase-1 (HO-1) and enzymes involved in glutathione (B108866) synthesis. mdpi.comnih.gov HO-1 is a cytoprotective enzyme that breaks down heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and iron. mdpi.com Many compounds with heterocyclic nitrogen structures have been shown to activate the NRF2/ARE pathway and upregulate HO-1 expression. mdpi.com For example, pyrazole (B372694) derivatives can upregulate the expression of NRF2 and NRF2-regulated antioxidant enzymes like HO-1. mdpi.com While direct studies on this compound are limited, its structural relative N-acetyl-cysteine (NAC) is known to induce HO-1 expression, often through a mechanism dependent on reactive oxygen species (ROS) that act as signaling molecules to activate the NRF2 pathway. nih.gov
Contribution to Glutathione Biosynthesis and Redox Homeostasis
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and a cornerstone of cellular antioxidant defense. mdpi.com Its synthesis is a two-step enzymatic process, with the availability of the amino acid cysteine being the rate-limiting factor. nih.govmdpi.com
N-acetyl-cysteine (NAC) is a well-known precursor for cysteine and effectively boosts cellular glutathione levels. mdpi.com this compound, by containing the proline moiety, is linked to proline metabolism. Proline metabolism itself plays a crucial role in maintaining redox homeostasis. The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is linked to the NAD(P)+/NAD(P)H ratio, influencing the cellular redox state. creative-proteomics.com Furthermore, proline accumulation has been shown to protect against oxidative damage by scavenging reactive oxygen species (ROS) and stabilizing antioxidant enzymes. nih.gov The breakdown of proline can also generate glutamate (B1630785), one of the three amino acids required for glutathione synthesis (glutamate, cysteine, and glycine). nih.govnih.gov Therefore, this compound may contribute to redox homeostasis by being metabolized to proline, thereby supporting pathways that manage oxidative stress and providing a precursor for glutathione synthesis.
Table 2: Key Proteins in Oxidative Stress Regulation
| Protein | Function in Oxidative Stress | Potential Modulation by Proline Analogs |
|---|---|---|
| NRF2 | Master transcriptional regulator of antioxidant response. moffitt.org | Activated by various stressors and compounds, leading to antioxidant gene expression. mdpi.com |
| HO-1 | NRF2 target gene; enzyme that produces antioxidants like biliverdin/bilirubin. mdpi.com | Upregulated by NRF2 activators, including NAC. nih.gov |
| GCL | Glutamate-cysteine ligase; the rate-limiting enzyme in glutathione (GSH) synthesis. nih.gov | Upregulation is a key part of the NRF2-mediated antioxidant response. mdpi.com |
| GSH | Major cellular antioxidant; detoxifies ROS and electrophiles. mdpi.com | Synthesis is dependent on the availability of precursors, including cysteine and glutamate. nih.gov |
Modulation of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant therapeutic strategy. nih.govrsc.org The surfaces involved in PPIs are often large and flat, making them challenging targets for traditional small molecules. rsc.org
Amino acids and their derivatives can influence PPIs. nih.govacs.org Proline, due to its unique cyclic structure, often plays a critical role in defining the structure of protein domains involved in interactions. Proline-rich motifs are recognized by specific protein domains (e.g., SH3, WW, and EVH1 domains), and these interactions are vital in signaling cascades. pnas.org The development of peptidomimetics based on the proline scaffold is an active area of research aimed at creating specific inhibitors of these PPIs. pnas.org These inhibitors often work by mimicking the proline-rich sequence and competing for the binding site on the target protein. pnas.org
Post-translational modifications of amino acid residues, such as acetylation, can also alter a protein's properties and its interactions. nih.govacs.org While this compound is a small molecule and not a peptide, its structure as a modified amino acid suggests it could have the potential to interfere with or modulate PPIs, particularly those involving proline recognition pockets. Its N-terminal acetyl group and C-terminal amide group could influence its binding properties compared to native L-proline, potentially allowing it to fit into specific binding pockets and disrupt or stabilize an interaction. pnas.org However, specific PPIs modulated directly by this compound require identification through further experimental research.
Mimicry of Polyproline Helical Structures for PPI Inhibition
Proline-rich motifs (PRMs) are common sequences in proteins that are critical for mediating a vast number of protein-protein interactions (PPIs). researchgate.netugent.be These interactions are fundamental to cellular processes such as signal transduction, cytoskeletal organization, and cell-cell communication. nih.gov PRMs frequently adopt a specific, extended left-handed helical conformation known as a polyproline II (PPII) helix. researchgate.netnih.govnih.gov This structure, characterized by a repeating sequence of proline residues, creates a unique topology with exposed backbone carbonyl groups that act as hydrogen bond acceptors and aliphatic side chains forming a hydrophobic surface. researchgate.net
The distinct and accessible structure of the PPII helix makes it an ideal recognition motif for various protein domains, including SH3, WW, and EVH1 domains, which feature shallow, aromatic-rich binding grooves. researchgate.netnih.govpnas.org The interaction between a PRM and its partner domain is often transient, allowing for the rapid assembly and disassembly of protein complexes, a key feature of dynamic signaling networks. researchgate.net
This compound and its analogs can function as peptidomimetics, compounds designed to mimic the essential structural features of a peptide. By replicating the spatial arrangement of key interaction points of a PPII helix, these molecules can competitively inhibit the binding of native PRMs to their partner domains, thereby disrupting the associated PPI. pnas.orgnih.gov The design of such inhibitors focuses on replacing the core proline residues of a recognition motif with chemical fragments that maintain the necessary conformation and affinity for the target protein domain. pnas.org This strategy allows for the development of small-molecule inhibitors that can dissect the function of specific PPIs and serve as leads for therapeutic agents. pnas.orgnih.gov
| Feature | Polyproline II (PPII) Helix | This compound (as a Mimic) |
| Conformation | Left-handed, extended helix (3 residues per turn) researchgate.net | Constrained pyrrolidine (B122466) ring helps adopt a similar backbone torsion angle. |
| Key Interactions | Backbone carbonyls act as H-bond acceptors; aliphatic side chains form hydrophobic surfaces. researchgate.net | The acetyl group and amide moiety can participate in hydrogen bonding and hydrophobic interactions. |
| Binding Mode | Fits into shallow, corrugated grooves of Proline-Recognition Domains (PRDs). nih.govpnas.org | Designed to occupy the same binding pocket as a proline residue within a PRM. |
| Function | Mediates transient protein-protein interactions. nih.gov | Acts as a competitive inhibitor of PRM-mediated PPIs. pnas.org |
Stabilization of Catalytic Transition States via Hydrogen Bonding and Electronic Effects
Hydrogen bonds are crucial for both substrate recognition and transition state stabilization. plos.org In enzymes that process proline-containing substrates, the unique structure of the pyrrolidine ring and the nature of the prolyl peptide bond are key determinants of interaction. The backbone nitrogen of proline, unlike other amino acids, is a secondary amine and can participate in unconventional N-H…N hydrogen bonds, which can help stabilize loops and other protein structures. nih.gov The carbonyl oxygen of the acetyl group in this compound can act as a strong hydrogen bond acceptor. The strength of this hydrogen bond can be influenced by the surrounding solvent and the electronic properties of the active site, thereby affecting the stability of the enzyme-ligand complex. raineslab.com
Furthermore, analogs of N-Acetyl-L-proline have been developed specifically to mimic the tetrahedral transition state of amide bond hydrolysis. nih.gov For instance, N-methyl phosphonate (B1237965) derivatives of L-proline, where the planar carbonyl group is replaced by a tetrahedral phosphonate, act as potent mimics of the intermediate formed during the hydrolysis of N-acetyl-L-proline. nih.gov These analogs bind tightly to the enzyme's active site, with the phosphonate group often interacting with catalytic metal ions and active site residues, effectively "freezing" the enzyme in its transition-state-bound conformation and thus acting as a powerful inhibitor. nih.gov The electronic distribution within the analog mimics the charge development in the actual transition state, maximizing favorable electrostatic interactions with the enzyme's active site. plos.orgpnas.org
| Interaction Type | Role in Catalysis | Example with this compound or Analog |
| Hydrogen Bonding | Orients substrate and stabilizes charge development in the transition state. plos.org | The carbonyl oxygen of the acetyl group and the amide group can form H-bonds with active site residues. raineslab.comresearchgate.net |
| Electrostatic Effects | Complementary charge distribution between the active site and the transition state lowers activation energy. pnas.org | The partial negative charge on the carbonyl oxygen interacts favorably with electropositive regions of the active site. |
| Transition State Mimicry | Analogs with tetrahedral geometry (e.g., phosphonates) bind tightly to the enzyme, inhibiting catalysis. annualreviews.orgnih.gov | N-methyl phosphonate derivative of L-Proline acts as a potent mimic of the tetrahedral intermediate for N-acetyl-L-proline hydrolysis. nih.gov |
Regulation of Insulin-like Growth Factor (IGF) Homeostasis and Bioavailability
The Insulin-like Growth Factor (IGF) signaling system, particularly IGF-1, is a critical regulator of cellular growth, metabolism, and survival. mdpi.com The biological activity of IGF-1 is tightly controlled by a family of six IGF-binding proteins (IGFBPs), with IGFBP-3 being the most abundant in circulation. mdpi.comnih.gov The majority of circulating IGF-1 is bound to IGFBPs, which prevents IGF-1 from binding to its receptor and protects it from rapid degradation, thereby modulating its bioavailability. mdpi.comnih.gov
Certain proline-containing peptides, which are structural analogs of this compound, have been identified as key regulators of this system. A prominent example is cyclic Glycine-Proline (cGP), a diketopiperazine that can be formed as a metabolite from the N-terminus of IGF-1. mdpi.comsci-hub.se Research has shown that cGP can regulate the homeostasis of IGF-1 by directly influencing its interaction with IGFBP-3. nih.gov
The mechanism involves competitive binding: cGP retains a high affinity for the same binding site on IGFBP-3 that IGF-1 occupies. mdpi.comsci-hub.se By competing with IGF-1 for binding to IGFBP-3, cGP can displace IGF-1 from the IGF-1/IGFBP-3 complex, thereby increasing the concentration of free, bioavailable IGF-1. nih.govsci-hub.se This dynamic regulation allows cGP to normalize IGF-1 function; it can enhance IGF-1 activity when it is deficient and potentially inhibit it when it is excessive. nih.gov The molar ratio of cGP to IGF-1 in circulation can therefore serve as an indicator of bioavailable, functional IGF-1. mdpi.com This regulatory role highlights a sophisticated feedback mechanism where a metabolite of a growth factor directly modulates its own activity and bioavailability.
| Molecule | Role in IGF-1 System | Mechanism of Action | Consequence |
| IGF-1 | Primary growth factor. mdpi.com | Binds to IGF-1 receptor to initiate downstream signaling. | Promotes cell growth, survival, and metabolism. |
| IGFBP-3 | Major binding protein. mdpi.com | Sequesters IGF-1, limiting its access to the IGF-1 receptor. mdpi.comnih.gov | Reduces bioavailability and increases the half-life of IGF-1. |
| Cyclic Glycine-Proline (cGP) | Regulator of IGF-1 bioavailability. nih.govsci-hub.se | Competitively binds to IGFBP-3, displacing IGF-1. mdpi.comnih.gov | Increases free IGF-1 levels, normalizing its function. |
Structure Activity Relationship Sar Studies and Peptidomimetic Design
Identification of Critical Structural Determinants for Biological Activity
The biological activity of N-Acetyl-L-prolinamide and related peptides is highly dependent on specific structural features. Alterations to the N-terminal acetyl group, the configuration of the proline residue, and the conformation of the amide bond can significantly impact their efficacy.
The N-terminal acetyl group is a crucial component for the biological activity of certain proline-containing peptides. arvojournals.org This modification, known as Nα-terminal acetylation (Nt-acetylation), is a widespread and vital post-translational modification in eukaryotes, influencing protein stability, folding, and cellular localization. nih.govfrontiersin.orgutwente.nl The addition of an acetyl group neutralizes the positive charge at the N-terminus of a peptide or protein. arvojournals.orgutwente.nl
In studies of the neutrophil chemoattractant N-acetyl-proline-glycine-proline (N-acetyl-PGP), the presence of the N-terminal acetyl group was found to be an important structural element. arvojournals.org Analogs lacking this group or possessing other N-terminal blocking groups exhibited lower biological activity. arvojournals.org For instance, while a bulkier t-Boc group on PGP increased activity relative to the unblocked peptide, it was still significantly less active than N-acetyl-PGP. arvojournals.org This suggests that the acetyl group provides a specific structural contribution beyond simply blocking the N-terminus. The favorable activity associated with the neutral amide formed by acetylation provides key insights for the structure-based design of antagonists. arvojournals.org
Furthermore, N-terminal acetylation can protect peptides from degradation by certain enzymes and can be a determining factor for their interaction with specific biological targets. nih.govresearchgate.net For example, in the context of angiotensin-1-converting enzyme (ACE) inhibitors, the N-acetyl group is a key contributor to N-domain selectivity. semanticscholar.orgacs.org
The stereochemistry of the proline residue, whether it is in the L- or D-configuration, profoundly influences the biological activity of peptides. Proline's unique cyclic structure restricts the peptide backbone's conformational flexibility, and its configuration is a key determinant of the resulting three-dimensional structure. researchgate.netplos.org
In the case of NAc-PGP, a chemoattractant peptide, the chirality of the proline residues is critical for its activity. Studies on the four possible L- and D-isomers of NAc-PGP revealed significant differences in their biological effects. nih.gov Replacing the L-proline at the C-terminus with a D-proline led to a 50% reduction in chemotactic activity, indicating this position is likely important for receptor interaction. nih.gov Interestingly, the isomer with D-proline at both the N- and C-termini (DD-isomer) was not chemotactic but was able to inhibit the chemotactic activity of the all-L-proline isomer (LL-isomer) and other chemoattractants. nih.gov This highlights how stereochemical changes can convert an agonist into an antagonist.
Substitutions on the proline ring also modulate activity. For example, hydroxyproline, an analog of proline, plays a crucial role in the function of collagen. innovareacademics.in The introduction of substituents can alter the peptide's conformation and its interactions with biological targets. oup.com In some cases, proline analogs can be toxic to cells, but this toxicity can sometimes be mitigated by metabolic processes such as N-acetylation. researchgate.net
The following table summarizes the effects of proline configuration on the chemotactic activity of NAc-PGP analogs:
| Compound | Configuration | Relative Chemotactic Activity |
| NAc-L-Pro-Gly-L-Pro | L-L | High |
| NAc-D-Pro-Gly-L-Pro | D-L | Moderately Decreased (20-25% reduction) |
| NAc-L-Pro-Gly-D-Pro | L-D | Significantly Decreased (50% reduction) |
| NAc-D-Pro-Gly-D-Pro | D-D | Inactive (acts as an inhibitor) |
This table is based on findings from a study on NAc-PGP isomers and their effects on neutrophil chemotaxis. nih.gov
The amide bond, which links amino acids in a peptide chain, is a highly stable structure due to resonance, resulting in a planar configuration. nih.gov A key feature of the amide bond involving the nitrogen of a proline residue is its ability to exist in either a cis or trans conformation. This cis-trans isomerization can be a rate-limiting step in protein folding and is crucial for biological recognition and function. acs.orgresearchgate.net
The conformation of the acetyl group in relation to the tertiary amide bond in N'-acetyl-L-prolinamide has been observed to be in the trans configuration in its crystalline state. researchgate.net In aqueous solution, N-acetyl-L-proline exhibits a predominance of the trans isomer, which is stabilized by solvation. The pyrrolidine (B122466) ring of this compound can adopt different puckered conformations, which are influenced by factors like hydrogen bonding. The ability of the proline amide bond to adopt both cis and trans conformations contributes to the structural diversity of peptides and is a critical aspect of their interaction with receptors and enzymes. acs.orgresearchgate.net
The ratio of cis to trans conformers can be influenced by the solvent and by substitutions on the proline ring. acs.orgraineslab.com For example, computational studies have shown that the presence of an aromatic ring fused to the proline, as in (S)-indoline-2-carboxylic acid derivatives, can increase the preference for the cis conformation, especially in polar solvents. acs.org This conformational preference is a key factor in the design of peptidomimetics, as locking the amide bond in a specific conformation can enhance binding affinity and biological activity.
Rational Design and Synthesis of this compound Analogs and Peptidomimetics
The rational design and synthesis of analogs and peptidomimetics of this compound are driven by the need to improve upon the properties of the parent molecule. researchgate.netupc.edu This involves chemical modifications to create molecules with enhanced stability, bioavailability, and selectivity for their biological targets. upc.edunih.gov
Peptides often face challenges as therapeutic agents due to their low metabolic stability and poor oral bioavailability. nih.govexplorationpub.com Several strategies are employed to overcome these limitations in the design of this compound analogs and other peptidomimetics.
One common approach is the modification of the peptide backbone. This can include the introduction of non-natural amino acids, such as D-amino acids, which can confer resistance to proteolytic degradation. nih.govdntb.gov.ua N-methylation of the amide bonds is another strategy that can improve metabolic stability and, in some cases, oral bioavailability. explorationpub.comnih.gov
Cyclization is a powerful technique to enhance stability by protecting the peptide from exopeptidases and constraining it into a more biologically active and less proteolytically susceptible conformation. nih.govnih.gov This can be achieved through head-to-tail, side chain-to-side chain, or other modes of cyclization. nih.gov
Lipidation, the attachment of a lipid moiety, can improve metabolic stability and membrane permeability. nih.gov Similarly, PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation. nih.govmdpi.com
The following table outlines various strategies to enhance the metabolic stability and bioavailability of peptide-based molecules:
| Strategy | Mechanism of Action |
| Backbone Modification | |
| Introduction of D-amino acids | Resistance to proteases explorationpub.comnih.gov |
| N-methylation | Increased stability and bioavailability explorationpub.comnih.gov |
| Cyclization | |
| Head-to-tail, side chain-to-side chain | Protection from exopeptidases, conformational constraint nih.govnih.gov |
| Conjugation | |
| Lipidation | Improved metabolic stability and membrane permeability nih.gov |
| PEGylation | Reduced renal clearance, protection from enzymes nih.govmdpi.com |
The rational design of this compound analogs has led to the development of selective inhibitors for various enzymes and ligands for specific receptors. researchgate.net By understanding the SAR of a lead compound, medicinal chemists can introduce structural modifications to enhance its potency and selectivity for a particular biological target. americanpharmaceuticalreview.comuq.edu.au
For instance, analogs of this compound can be designed as inhibitors of enzymes like angiotensin-1-converting enzyme (ACE). semanticscholar.org Detailed SAR studies have shown that the N-acetyl group, along with other specific residues, contributes significantly to the N-domain selectivity of ACE inhibitors. semanticscholar.org This knowledge has guided the synthesis of novel inhibitors with high potency and selectivity. semanticscholar.org
In the context of receptor ligands, modifying the structure of a peptide can modulate its binding affinity and functional activity. As previously mentioned, altering the stereochemistry of proline residues in NAc-PGP can convert an agonist into an antagonist for chemokine receptors. nih.gov This principle is widely applied in the development of peptidomimetics that can act as selective agonists or antagonists for various G protein-coupled receptors (GPCRs) and other receptor types. researchgate.netamericanpharmaceuticalreview.com
The development of such selective molecules often involves an iterative process of design, synthesis, and biological evaluation. uq.edu.au Computational methods, such as molecular docking, can aid in predicting the binding modes of designed analogs and prioritizing candidates for synthesis. innovareacademics.inacs.org
Computational Approaches in SAR Elucidation and Drug Design
The journey of a drug from a promising lead compound to a clinical candidate is often long and expensive. bioinfcamp.com Computational drug design, also known as computer-aided drug design (CADD), has become an essential strategy to accelerate this process and reduce costs. bioinfcamp.comnfcr.org These methods are broadly categorized into structure-based and ligand-based drug design. researchgate.net Structure-based approaches rely on the known three-dimensional structure of the biological target, while ligand-based methods are used when the target structure is unknown and instead utilize a set of molecules known to interact with the target. researchgate.net
For proline-containing compounds like this compound, computational tools are invaluable. Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, a feature that can be exploited in drug design. mdpi.com Computational studies, such as those combining Nuclear Magnetic Resonance (NMR) data with computer simulations, have been employed to determine the precise binding conformations of N-acetylproline derivatives in protein binding pockets. researchgate.net For instance, Density Functional Theory (DFT) calculations and molecular dynamics simulations have been used to understand the conformational preferences of this compound itself in different environments. acs.orgnih.gov These foundational computational analyses are crucial for elucidating structure-activity relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. rsc.org By predicting how modifications to the this compound scaffold will affect its interaction with a target, these computational models guide the synthesis of more potent and selective peptidomimetics. researchgate.netrsc.org
Pharmacophore Modeling for Ligand-Based Design
When the three-dimensional structure of a biological target is not available, pharmacophore modeling serves as a powerful ligand-based design tool. researchgate.net A pharmacophore represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target receptor and elicit a biological response.
A notable application of this approach involved the discovery of inhibitors for Tankyrase 1 (TNKS1), a promising anti-cancer target. nih.gov In this study, a DNA-encoded chemical library (DECL) screen identified several potent inhibitors, some of which contained an N-acetyl proline moiety. Although compounds containing this specific fragment, such as compounds 9 and 10 (see table below), showed weaker inhibition, the dataset from the DECL screen was used to construct pharmacophore models. nih.gov These models were then used to screen external libraries of commercially available molecules, leading to the identification of novel, potent, and drug-like TNKS1 inhibitors. nih.gov
The study highlighted how different chemical groups attached to a core scaffold influence activity. For example, the addition of a methylcarboxamide group significantly increased the potency of one compound (2 ) by an order of magnitude compared to its analogue (1 ), resulting in a highly potent TNKS1 inhibitor with an IC₅₀ of 0.8 nM. nih.gov This demonstrates the utility of combining library screening data with pharmacophore modeling to guide the rational design of new therapeutic agents. nih.gov
Table 1: Research Findings on TNKS1 Inhibitors Containing Proline Scaffolds
| Compound ID | Structure Description | Target | IC₅₀ (nM) | Ligand Efficiency (LE) |
| 1 | A11/A108-En-B193 | TNKS1 | 75 | 0.48 |
| 2 | A11/A108-CONHMe-B193 | TNKS1 | 0.8 | - |
| 3 | A45-En-B145 | TNKS1 | 2 | - |
| 4 | A45-CONHMe-B145 | TNKS1 | 33 | - |
| 5 | A96-En-B213 | TNKS1 | 47 | 0.51 |
| 6 | A96-CONHMe-B213 | TNKS1 | 140 | - |
| 9 | A11/A108-En-B330 (contains N-acetyl proline) | TNKS1 | 26,000 | - |
| 10 | A96-En-B330 (contains N-acetyl proline) | TNKS1 | 4,900 | - |
| This interactive table summarizes the inhibitory potency (IC₅₀) and ligand efficiency (LE) of various compounds against Tankyrase 1 (TNKS1), as detailed in the study. The data illustrates the structure-activity relationships within this series of inhibitors. Data sourced from nih.gov. |
Machine Learning Applications in SAR Prediction
The integration of machine learning (ML) into drug discovery is revolutionizing the prediction of structure-activity relationships. researchgate.net ML models can analyze vast and complex datasets of chemical structures and their associated biological activities to identify subtle patterns that are not apparent through traditional analysis. nih.gov These models can then predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which dramatically reduces time and cost. researchgate.net
In the context of peptidomimetics and proline-containing molecules, ML offers a powerful tool for navigating the complex chemical space. nih.govmdpi.com For instance, ML models have been successfully used to design antimicrobial peptides (AMPs) with targeted functions by identifying key sequence properties associated with the inhibition of specific pathogens. nih.gov
For a compound series based on the this compound scaffold, an ML-driven SAR study would typically involve the following steps:
Data Collection: A dataset of this compound derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., molecular weight, logP), topological features (e.g., branching), and 3D shape.
Model Training: The dataset, comprising the molecular descriptors and corresponding activities, is used to train an ML algorithm (e.g., random forest, support vector machine, or neural network). The model learns the mathematical relationship between the descriptors and the biological activity.
Prediction and Validation: The trained model is then used to predict the activity of new, untested this compound analogues. The model's predictive power is rigorously validated to ensure its reliability. researchgate.net
This approach allows researchers to computationally screen virtual libraries of thousands of potential derivatives, identifying those with the highest predicted potency before committing resources to their chemical synthesis.
Table 2: Representative Molecular Descriptors for Machine Learning-Based SAR
| Descriptor Type | Example Descriptor | Information Encoded |
| Physicochemical | Molecular Weight (MW) | The mass of the molecule, influencing size and transport properties. |
| Physicochemical | LogP | A measure of lipophilicity, which affects membrane permeability and solubility. |
| Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, related to hydrogen bonding capacity and cell permeability. |
| Topological | Number of Rotatable Bonds | A measure of molecular flexibility. |
| Electronic | Partial Charges | The distribution of electron density across the molecule, which governs electrostatic interactions. |
| 3D/Shape | Molecular Volume | The three-dimensional space occupied by the molecule, relevant for fitting into a binding site. |
| This conceptual table illustrates the types of molecular descriptors that would be calculated for a series of this compound derivatives to build a predictive machine learning model for structure-activity relationship (SAR) studies. |
Based on the current scientific literature, a detailed article focusing solely on the advanced research methodologies and translational prospects of This compound that strictly adheres to the requested outline cannot be generated. Publicly available research does not provide sufficient specific data on the use of this compound in the detailed in vitro and in vivo models outlined in the query.
Extensive searches yielded information on structurally related but distinct compounds, such as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) and N-acetylcysteine (NAC), which have been studied in various experimental models. For instance, Ac-SDKP, an endogenous tetrapeptide, has been investigated for its anti-inflammatory and antifibrotic properties in models of cardiovascular and renal disease. nih.govnih.govnih.govscienceopen.com Similarly, N-acetylcysteine has been evaluated in various cell culture systems and animal models for its antioxidant and anti-inflammatory effects. mdpi.comresearchgate.net
However, specific studies detailing the cellular responses to This compound in cell culture systems, its interaction in biochemical and enzymatic assays, or its therapeutic efficacy in preclinical animal models of central nervous system disorders, inflammatory conditions, and fibrotic diseases as requested are not sufficiently available to construct an accurate and informative article.
Therefore, to maintain scientific accuracy and adhere strictly to the user's instructions of focusing solely on "this compound," it is not possible to provide the requested article.
Advanced Research Methodologies and Translational Prospects
In Vivo Preclinical Animal Models for Therapeutic Efficacy Evaluation
Angiogenesis and Wound Healing Models
The therapeutic potential of N-Acetyl-L-prolinamide and its derivatives in tissue regeneration is actively investigated using various in vitro and in vivo models of angiogenesis and wound healing. While direct studies on this compound are emerging, research on structurally related N-acetylated proline-containing peptides provides significant insights into the methodologies employed.
For instance, the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) has been shown to stimulate angiogenesis. nih.govnih.gov In vitro studies utilize endothelial cell lines to assess key angiogenic processes such as proliferation, migration, and tube formation in a dose-dependent manner. nih.govnih.gov A common in vivo model to evaluate neovascularization is the rat cornea assay, where a tumor spheroid is implanted, and the angiogenic response to the test compound is observed. nih.govnih.gov Furthermore, in models of myocardial infarction in rats, the administration of Ac-SDKP has been found to increase myocardial capillary density, indicating its pro-angiogenic effects in a disease context. nih.govnih.gov
Similarly, the N-acetylated tripeptide N-acetyl-Proline-Glycine-Proline (Ac-PGP), a collagen degradation product, has been demonstrated to accelerate cutaneous wound healing and neovascularization. nih.gov In vitro experiments with human endothelial progenitor cells (hEPCs) show that Ac-PGP enhances their migration, proliferation, and tube-forming capabilities. nih.gov Animal models, including cutaneous wound healing models in rats and mice, are employed to assess the efficacy of topical application of such peptides. nih.gov These studies often involve histological analysis to measure neovascularization and wound closure rates. nih.gov The role of specific receptors, such as CXCR2, in mediating these effects is also investigated using techniques like knockdown experiments in cell culture and studies in knockout mice. nih.gov
Other related compounds, such as N-acetylcysteine (NAC), have also been evaluated in wound healing models. Studies on diabetic rat models have shown that both topical and systemic administration of NAC can improve wound healing, an effect potentially linked to its antioxidant properties. hmpgloballearningnetwork.com Hydrogels containing NAC have been developed and tested in mouse full-thickness skin wound models, demonstrating improved wound closure and more organized collagen deposition. rsc.org Additionally, nanofibers composed of poly-N-acetyl-glucosamine have been shown to enhance cutaneous wound healing by increasing wound closure, promoting antibacterial activity, and reducing scarring in mouse models. researchcommons.org
These established models provide a robust framework for the preclinical evaluation of this compound's potential role in promoting angiogenesis and wound healing.
Computational Methodologies in this compound Research
Computational techniques are indispensable tools in modern drug discovery and molecular biology, offering insights into the behavior of molecules at an atomic level. For this compound and its derivatives, these methodologies are crucial for predicting biological activity and understanding mechanisms of action.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in identifying potential biological targets for this compound derivatives and elucidating their binding modes. For example, in the study of L-prolinamide derivatives as potential inhibitors of Angiotensin-Converting Enzyme (ACE), molecular docking was used to predict the binding interactions of these compounds within the active site of the enzyme. researchgate.netnveo.org Such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
The process typically involves preparing the 3D structures of both the ligand (e.g., an this compound derivative) and the target protein. The ligand is then placed into the binding site of the protein in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. cellmolbiol.org The results can help prioritize compounds for synthesis and biological testing. For instance, a study on a fragment of a larger inhibitor, N-acetyl-L-hydroxyproline N-methylamide, used computational mapping to show that its binding position was conserved, highlighting the utility of docking in fragment-based drug design. pnas.org
| Parameter | Description |
| Target Protein | The specific enzyme or receptor being investigated (e.g., Angiotensin-Converting Enzyme). researchgate.netnveo.org |
| Ligand | The this compound derivative or related compound being docked. |
| Binding Affinity | A score that estimates the strength of the interaction between the ligand and the target, often expressed in kcal/mol. cellmolbiol.org |
| Key Residues | The amino acids in the target's active site that form significant interactions with the ligand. |
| Interaction Types | The nature of the chemical interactions observed (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). |
Molecular Dynamics Simulations for Protein-Ligand Binding and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of protein-ligand complexes over time. nih.gov This method is particularly useful for refining the results of molecular docking and for gaining a deeper understanding of the binding process.
In the context of prolinamide derivatives, MD simulations have been employed to assess the stability of their interactions with target enzymes. nih.gov These simulations, often run for nanoseconds, track the movements of every atom in the system, providing insights into the flexibility of both the protein and the ligand. cellmolbiol.orgnih.gov Analysis of the simulation trajectory can reveal stable hydrogen bonds and other interactions that are maintained throughout the simulation, confirming the binding mode predicted by docking. cellmolbiol.org
Furthermore, MD simulations are crucial for studying the conformational preferences of this compound itself. For example, ab initio conformational studies of N-acetyl-L-proline-N',N'-dimethylamide, a model for polyproline, have used computational methods to determine its preferred structures in different solvents. nih.gov These studies have shown that the dominant conformation is the polyproline II structure with a trans prolyl peptide bond. nih.gov Such information is vital for understanding how this compound and its derivatives might be recognized by biological targets.
| Simulation Parameter | Typical Value/Description |
| Simulation Time | Nanoseconds (e.g., 100 ns) cellmolbiol.orgnih.gov |
| Force Field | A set of parameters used to describe the potential energy of the system (e.g., AMBER, GROMOS). |
| Solvent Model | Explicit or implicit representation of the solvent environment (e.g., TIP3P water model). proquest.com |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. cellmolbiol.org |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis of Derivatives
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction offers a rapid and cost-effective way to assess these properties for derivatives of this compound. nih.govfrontiersin.org Various computational models are available to predict parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential toxicity.
These predictive models are often based on quantitative structure-activity relationships (QSAR) and are trained on large datasets of compounds with known ADMET properties. By analyzing the chemical structure of a novel this compound derivative, these tools can estimate its likely behavior in the body. researchgate.net For example, predictions can be made about a compound's adherence to Lipinski's rule of five, which is a guideline for estimating drug-likeness. This early-stage assessment helps to identify and deprioritize compounds with unfavorable ADMET profiles, saving time and resources in the drug discovery pipeline.
| ADMET Property | Predicted Parameter | Significance |
| Absorption | Caco-2 permeability, Human Intestinal Absorption (HIA) | Predicts how well the compound is absorbed from the gut. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Indicates where the compound will go in the body. |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts how the compound will be broken down. |
| Excretion | Clearance | Estimates how quickly the compound is removed from the body. |
| Toxicity | Ames test for mutagenicity, hERG inhibition for cardiotoxicity | Flags potential safety concerns. |
Advanced Analytical Techniques for Characterization and Metabolite Identification
The precise characterization of this compound and its metabolites is fundamental to understanding its biological activity and fate in vivo. Advanced analytical techniques, particularly mass spectrometry, play a pivotal role in this endeavor.
Mass Spectrometry (MS) for Structural Confirmation and Metabolic Profiling
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the structural confirmation of synthesized this compound derivatives and for identifying their metabolites in biological samples. scripps.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, thus confirming its identity. mdpi.com
In metabolic profiling studies, MS, often coupled with a separation technique like liquid chromatography (LC-MS), is used to detect and quantify known and unknown metabolites in complex biological matrices such as plasma, urine, or cell lysates. mdpi.comjci.org This "metabolomics" approach can reveal how this compound is processed in the body and can help to identify bioactive metabolites. scripps.edu Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that aids in the identification of unknown compounds. nih.gov For example, in the characterization of newly synthesized L-prolinamide derivatives, mass spectrometry was used to confirm their molecular weights and structures. researchgate.netnveo.org
| Mass Spectrometry Technique | Application in this compound Research |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination and structural confirmation of synthetic derivatives. mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of this compound and its metabolites in biological fluids for pharmacokinetic and metabolic profiling studies. mdpi.comjci.org |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of unknown metabolites through fragmentation analysis. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or smaller metabolites. scripps.edu |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and quantification of this compound and its related compounds. Its high resolution and sensitivity make it indispensable for verifying the identity, purity, and concentration of the target compound in research and manufacturing settings. While direct HPLC methods for this compound are proprietary, the methodologies applied to its precursors and derivatives, such as L-prolinamide, provide a clear framework for its analysis.
In synthetic processes where this compound (also known as 1-acetyl-2-pyrrolidinecarboxamide) is used as a starting material, HPLC is employed to determine the purity of the final product. For instance, in the synthesis of L-prolinamide via the hydrolysis of this compound, HPLC analysis confirmed the final product's purity to be 99.1% chemicalbook.com. This demonstrates the capability of HPLC to separate the product from any unreacted starting material or byproducts.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing proline derivatives. A typical system utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase, usually a mixture of acetonitrile (B52724) and an aqueous buffer. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bonds exhibit absorbance at specific wavelengths, typically between 210 and 230 nm google.com.
A significant challenge in the analysis of this compound is ensuring its enantiomeric purity, specifically quantifying the presence of the undesired D-enantiomer. Since enantiomers have identical physical properties, they cannot be separated on standard achiral HPLC columns. To address this, two main strategies are employed:
Chiral Chromatography: This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus, separation.
Pre-column Derivatization: This is a highly sensitive approach where the enantiomers are reacted with a chiral derivatizing reagent to form diastereomers. juniperpublishers.com These diastereomers have different physical properties and can be readily separated on a standard achiral RP-HPLC column, such as a Hypersil BDS C18 column juniperpublishers.comjuniperpublishers.com. Marfey's reagent is a well-known derivatizing agent used for this purpose with amino acid derivatives juniperpublishers.comjuniperpublishers.com. The resulting diastereomers can be quantified with high accuracy, with limits of detection (LOD) and quantification (LOQ) for the D-enantiomer derivative reported as low as 0.0011 mg/mL and 0.0022 mg/mL, respectively juniperpublishers.com.
The data from these HPLC methods allows for precise quantification, with linearity often established over a relevant concentration range and correlation coefficients approaching 0.999, indicating a high degree of accuracy juniperpublishers.comjuniperpublishers.com.
Table 1: Illustrative HPLC Parameters for Analysis of Proline Derivatives
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph | To perform the separation and analysis. |
| Column | Hypersil BDS C18 (4.6 x 250mm, 5µm) juniperpublishers.comjuniperpublishers.com | Stationary phase for reverse-phase separation. |
| Mobile Phase | Gradient of aqueous phosphoric acid and acetonitrile google.com | Eluent that carries the sample through the column. |
| Flow Rate | 0.8 - 1.2 mL/min google.com | Controls the speed of the mobile phase. |
| Detector | UV or Photodiode Array (PDA) Detector juniperpublishers.com | To detect the compound as it elutes from the column. |
| Wavelength | 210 - 230 nm google.com | Wavelength for detecting the amide bond. |
| Column Temp. | 25 - 35 °C google.com | To ensure reproducible retention times. |
| Injection Vol. | 8.0 - 12.0 µL google.com | The amount of sample introduced for analysis. |
Chromatographic Techniques (e.g., Thin-Layer Chromatography, TLC) for Reaction Monitoring
Chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are fundamental tools for the real-time monitoring of chemical reactions involving this compound. TLC is a quick, cost-effective, and sensitive method used to qualitatively track the progress of a synthesis by observing the consumption of reactants and the formation of products. researchgate.net This technique is invaluable in a laboratory setting for determining reaction completion, identifying the presence of intermediates, and optimizing reaction conditions.
The principle of using TLC for reaction monitoring is straightforward. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) at various time intervals. The plate is then placed in a developing chamber containing a suitable mobile phase (solvent system). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.
For a reaction such as the acetylation of L-prolinamide to synthesize this compound, the progress can be monitored effectively.
Starting Material: L-prolinamide is a relatively polar compound due to its free primary amide and secondary amine groups.
Product: this compound is less polar because the acetylation process replaces a hydrogen on the amine with an acetyl group, reducing its hydrogen-bonding capability.
This difference in polarity allows for their separation on a TLC plate. The less polar product, this compound, will travel further up the plate (higher Retention Factor, Rƒ value) than the more polar starting material, L-prolinamide.
Visualization of the spots on the TLC plate can be achieved using several methods:
UV Light: If the compounds contain a chromophore, they can be visualized under a UV lamp (typically at 254 nm).
Staining: If the compounds are not UV-active, the plate can be dipped into a staining solution. For instance, a ninhydrin stain reacts with the secondary amine of L-prolinamide to produce a colored spot, while the N-acetylated product will not react. A more general stain, such as p-anisaldehyde or potassium permanganate, can be used to visualize both the reactant and the product. researchgate.net
By comparing the intensity of the spots over time, a researcher can determine when the starting material has been completely consumed, signaling that the reaction is complete.
Table 2: Example of TLC Monitoring for this compound Synthesis
| Time Point | Spot 1 (Starting Material: L-prolinamide) | Spot 2 (Product: this compound) | Observation |
|---|---|---|---|
| T = 0 hr | Rƒ ≈ 0.35 (Intense) | Rƒ ≈ 0.60 (Absent) | Only starting material is present. |
| T = 1 hr | Rƒ ≈ 0.35 (Less Intense) | Rƒ ≈ 0.60 (Visible) | Product is forming, starting material is being consumed. |
| T = 3 hr | Rƒ ≈ 0.35 (Faint) | Rƒ ≈ 0.60 (Intense) | Reaction is nearing completion. |
| T = 5 hr | Rƒ ≈ 0.35 (Absent) | Rƒ ≈ 0.60 (Intense) | Reaction is complete; starting material is consumed. |
Note: Rƒ values are illustrative and depend on the specific TLC plate and solvent system used. A common solvent system for such polar compounds could be a mixture of n-butanol, acetic acid, and water. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-prolinamide |
| N-Acetyl-D-prolinamide |
| Acetonitrile |
| Marfey's reagent |
| n-butanol |
| acetic acid |
| ninhydrin |
| p-anisaldehyde |
Q & A
Q. What are the key spectroscopic techniques for characterizing N-Acetyl-L-prolinamide, and how do they differentiate its structural features?
- Methodological Answer : Infrared (IR) spectroscopy identifies amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend/C–N stretch, ~1550 cm⁻¹) bands, critical for confirming secondary structure . Nuclear Magnetic Resonance (NMR) resolves stereochemistry: -NMR distinguishes proline ring protons (δ 1.8–4.5 ppm), while -NMR confirms acetyl (δ ~170 ppm) and carbonyl groups (δ ~175 ppm) . Mass spectrometry (MS) validates molecular weight (156.18 g/mol) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize reaction conditions:
- Use L-proline as the starting material with acetic anhydride for acetylation (1:1.2 molar ratio in anhydrous DMF at 0–5°C).
- Monitor reaction progress via thin-layer chromatography (TLC) (Rf ~0.3 in ethyl acetate/methanol 9:1).
- Purify via recrystallization (ethanol/water) and confirm purity (>98%) by HPLC (C18 column, 220 nm detection) .
Advanced Research Questions
Q. What computational approaches are used to model the conformational dynamics of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level predicts trans/cis conformers and vibrational modes . Molecular Dynamics (MD) simulations (AMBER force field) analyze solvent effects (e.g., water vs. DMSO) on proline ring puckering and hydrogen bonding . Normal-mode analysis quantifies amide I/II coupling constants for 2D IR spectroscopy interpretation .
Q. How do experimental and computational data resolve contradictions in amide I band assignments for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen bonding.
- Experimental : 2D IR spectroscopy (Sul et al., 2006) identifies splitting of amide I modes due to proline’s ring constraints .
- Computational : Compare DFT-derived vibrational maps with experimental spectra to isolate contributions from backbone vs. side-chain interactions .
- Resolution : Use isotopic labeling (e.g., -proline) to decouple overlapping vibrational modes .
Q. What strategies optimize this compound’s stability in aqueous solutions for biophysical studies?
- Methodological Answer :
- pH Control : Maintain pH 6–8 to prevent hydrolysis of the acetyl group.
- Buffers : Use phosphate-buffered saline (PBS) or Tris-HCl; avoid strong nucleophiles (e.g., amines).
- Temperature : Store at 4°C for short-term; lyophilize for long-term stability.
- Validation : Monitor degradation via LC-MS (detect prolinamide and acetic acid byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
